molecular formula C13H8IN3O2S B11598784 (2Z)-2-(4-iodobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(4-iodobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11598784
M. Wt: 397.19 g/mol
InChI Key: DJUJEKBFTCBYJB-POHAHGRESA-N
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Description

The compound (2Z)-2-[(4-IODOPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule that belongs to the class of thiazolotriazine derivatives This compound is characterized by its unique structure, which includes an iodophenyl group, a thiazole ring, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-IODOPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Triazine Ring: The triazine ring can be formed by reacting a suitable amidine with a nitrile in the presence of a strong acid.

    Coupling of the Iodophenyl Group: The iodophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable boronic acid derivative.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired thiazolotriazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-IODOPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the iodophenyl group.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium azide, potassium thiocyanate

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced iodophenyl derivatives

    Substitution: Azido derivatives, thiocyanate derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, (2Z)-2-[(4-IODOPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE has been studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-IODOPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(4-BROMOPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE
  • (2Z)-2-[(4-CHLOROPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE
  • (2Z)-2-[(4-FLUOROPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE

Uniqueness

The uniqueness of (2Z)-2-[(4-IODOPHENYL)METHYLIDENE]-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE lies in the presence of the iodophenyl group. This group can significantly influence the compound’s reactivity and biological activity. Compared to its bromine, chlorine, and fluorine analogs, the iodine atom provides distinct electronic and steric properties, which can lead to different chemical behaviors and biological effects.

Properties

Molecular Formula

C13H8IN3O2S

Molecular Weight

397.19 g/mol

IUPAC Name

(2Z)-2-[(4-iodophenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C13H8IN3O2S/c1-7-11(18)15-13-17(16-7)12(19)10(20-13)6-8-2-4-9(14)5-3-8/h2-6H,1H3/b10-6-

InChI Key

DJUJEKBFTCBYJB-POHAHGRESA-N

Isomeric SMILES

CC1=NN2C(=O)/C(=C/C3=CC=C(C=C3)I)/SC2=NC1=O

Canonical SMILES

CC1=NN2C(=O)C(=CC3=CC=C(C=C3)I)SC2=NC1=O

Origin of Product

United States

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